molecular formula C10H15N5O B7410526 5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol

5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol

Cat. No.: B7410526
M. Wt: 221.26 g/mol
InChI Key: SMRMHFABGWRYLS-UHFFFAOYSA-N
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Description

5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable target for scientific research and pharmaceutical development.

Preparation Methods

The synthesis of 5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under specific reaction conditions. One common method includes the reaction of pyrazole with formamide, formic acid, and triethyl orthoformate to form pyrazolo[3,4-d]pyrimidine derivatives . The resulting compound is then further reacted with pentan-1-ol to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .

Chemical Reactions Analysis

5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol involves its interaction with specific molecular targets, such as CDK2. By inhibiting CDK2, the compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other protein kinases, further contributing to its anticancer activity .

Comparison with Similar Compounds

5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with CDK2 and other protein kinases, making it a valuable compound for anticancer research .

Properties

IUPAC Name

5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c16-5-3-1-2-4-11-9-8-6-14-15-10(8)13-7-12-9/h6-7,16H,1-5H2,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRMHFABGWRYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=NC=N2)NCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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